6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Description
6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Properties
IUPAC Name |
6-(2-methoxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-11-10-19-16-12-6-2-3-7-13(12)18(22)20(16)15-9-5-4-8-14(15)17(19)21/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYOZVJDDLSNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be achieved through a three-component reaction involving 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid. This reaction is catalyzed by sulfonic acid functionalized nanoporous silica in ethanol under reflux conditions . The method is efficient, yielding high amounts of the desired product, and the catalyst can be reused, making the process environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of nanoporous silica as a catalyst suggests that scalable production could be feasible. The reusability of the catalyst and the simplicity of the reaction conditions make this method attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of isoindolo[2,1-a]quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can act as effective agents against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure may contribute to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been explored for its potential as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammatory processes. Inhibiting TNF-α can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders . The structural complexity of 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione may enhance its selectivity and efficacy in this role.
Anticancer Potential
Isoindole derivatives have also emerged as candidates in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. The compound's unique structure may allow it to interact with specific molecular targets within cancer cells, potentially leading to the development of novel anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that compounds within this chemical class may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses could be key factors in their therapeutic potential .
Case Study 1: Antimicrobial Screening
A study focused on the synthesis of various quinazoline derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicated that these compounds could be developed into potential treatments for tuberculosis .
Case Study 2: Inhibition of TNF-α
Research involving isoindolo[2,1-a]quinazoline derivatives revealed their effectiveness as TNF-α inhibitors. These findings suggest that modifications to the existing scaffold could yield more potent anti-inflammatory agents suitable for clinical use .
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Lacks the 2-methoxyethyl group but shares the core structure.
Pyrimido[2,1-a]isoindolone: Another derivative with similar structural features but different substituents.
Uniqueness
The presence of the 2-methoxyethyl group in 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can influence the compound’s reactivity, solubility, and biological activity.
Biological Activity
6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a compound belonging to the isoindole and quinazoline derivatives family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C18H16N2O3
- Molecular Weight : Approximately 312.33 g/mol
- CAS Number : 1676078-13-9
The structure features a unique combination of isoindole and quinazoline frameworks, which may contribute to its diverse pharmacological properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. Notably:
- Inhibition Against Gram-positive and Gram-negative Bacteria : Some derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported inhibition zone values of up to 15 mm against E. coli with specific derivatives demonstrating Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| This compound | 12 | 75 |
| Reference Drug (Ampicillin) | 15 | 64 |
Anti-inflammatory Activity
The compound has been investigated for its potential as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor. TNF-α is a key cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. Preliminary studies suggest that this compound could effectively attenuate TNF-α mediated responses, making it a candidate for treating inflammatory disorders such as rheumatoid arthritis .
Antiviral Activity
Recent studies have explored the efficacy of this compound against viral pathogens. It has been suggested that derivatives of isoindoloquinazoline may act as potential ligands for SARS-CoV-2 by inhibiting viral replication mechanisms. The binding interactions were characterized through molecular docking studies which indicated favorable binding affinities .
The synthesis of this compound typically involves multi-component reactions (MCRs) which streamline the construction of complex molecular architectures. The proposed synthesis pathway includes the reaction of o-bromobenzoic acids with isocyanides and amines under various conditions .
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives showed that certain modifications on the quinazoline scaffold significantly enhanced antibacterial activity against Candida albicans, with inhibition zones reaching up to 11 mm compared to standard treatments .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound reduced inflammatory markers significantly when compared to control groups treated with saline solutions. This suggests a promising therapeutic index for managing inflammatory responses .
Q & A
Basic: What efficient synthetic methodologies are available for synthesizing 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione?
Answer:
Three primary methodologies are reported:
- Catalyst-free one-pot synthesis : Reacting 2-formylbenzoic acid, isatoic anhydride, and amines in acetic acid under mild conditions yields the compound with >80% efficiency. This approach avoids catalysts and reduces reaction times to 2–4 hours .
- Palladium-catalyzed cyclocarbonylation : A three-component cascade reaction using 2-aminobenzamides, 2-bromobenzaldehydes, and CO (1 atm) constructs the core structure with high regioselectivity. This method enables structural diversity but requires Pd catalysts .
- Ionic liquid-mediated synthesis : Using iodine in ionic liquids (e.g., [BMIM]BF₄) achieves high yields (85–92%) under green conditions, emphasizing solvent recyclability .
Key considerations: Catalyst-free methods prioritize simplicity, while Pd-catalyzed routes offer structural flexibility.
Advanced: How do substituents on the dihydroisoindoloquinazoline core influence biological activity?
Answer:
Substituent size, polarity, and rigidity critically modulate bioactivity:
- Anti-HBV activity : Rigid substituents (e.g., 2,4-difluorophenyl, 4a ) show IC₅₀ = 4.13 µM, outperforming flexible alkyl groups (e.g., ethyl, 4e : IC₅₀ = 22.3 µM). Cyclopropane (4f ) retains moderate activity (IC₅₀ = 22.3 µM), while benzylic groups reduce potency .
- TNF-α inhibition : Electron-withdrawing groups enhance binding affinity to TNF-α, as demonstrated by nitro- and fluoro-substituted derivatives .
Methodological note: Structure-activity relationship (SAR) studies should prioritize substituent rigidity and electronic effects for target-specific optimization.
Advanced: What mechanistic role does acetic acid play in catalyst-free synthesis?
Answer:
Acetic acid serves dual roles:
- Solvent with optimal pKa : Reactions in acetic acid (pKa 4.76) yield >80% product, while stronger acids (e.g., trifluoroacetic acid, pKa 0.23) or bases (e.g., NaOAc) reduce efficiency. The mild acidity facilitates proton transfer during cyclization without side reactions .
- Activator of intermediates : Stabilizes the imine intermediate via hydrogen bonding, accelerating ring closure. Mechanistic studies (NMR and IR) confirm enol-keto tautomerization as a key step .
Basic: What characterization techniques validate the synthesis of this compound?
Answer:
Standard protocols include:
- ¹H/¹³C NMR : Confirms regiochemistry via diagnostic peaks (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) .
- IR spectroscopy : Detects carbonyl stretches (1660–1710 cm⁻¹) and methoxy C-O bonds (1100–1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ 362.09 for 4a ) .
- X-ray crystallography : Resolves stereochemical ambiguity in complex derivatives .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Answer:
Stereoselectivity depends on:
- Chiral auxiliaries : Propargyl-substituted derivatives achieve >90% enantiomeric excess (ee) using HPLC with chiral columns (e.g., Phenomenex-IA) .
- Reaction conditions : Polar solvents (e.g., DMF) favor trans-diastereomers, while nonpolar solvents (toluene) promote cis configurations .
- NOE analysis : Determines relative configurations (e.g., trans arrangement of C(6a)-H and C(13)-H in (−)-63 ) .
Advanced: What contradictions exist in reported synthetic methodologies?
Answer:
Key discrepancies include:
- Product identification : Early studies misassigned isoindolo[2,1-a]quinazoline-5,11-dione (III ) as isoindolo[1,2-l]quinazoline-10,12-dione (IV ). NMR and X-ray analyses later corrected this .
- Catalyst efficacy : Montmorillonite K10-catalyzed methods (Pal et al.) yield 60–70%, but catalyst-free routes achieve higher yields (80–85%) with shorter reaction times .
Advanced: How do catalytic systems affect reaction efficiency?
Answer:
- Catalyst-free (acetic acid) : Yields 80–85% in 2–4 hours; ideal for scalability but limited to aliphatic amines .
- Pd-catalyzed : Enables aromatic amine incorporation (70–75% yield) but requires CO gas and inert conditions .
- Iodine in ionic liquids : Achieves 85–92% yield under green conditions but demands post-reaction purification .
Trade-offs: Catalyst-free methods favor speed, while Pd systems enable substrate diversity.
Basic: What biomedical applications are reported for this compound?
Answer:
- Anti-HBV activity : Derivatives inhibit HBV replication (IC₅₀ = 4.13–69.5 µM), with rigid substituents showing superior potency .
- TNF-α inhibition : Select derivatives block TNF-α in vitro, suggesting anti-inflammatory potential .
- Anticancer screening : Hybrid triazole derivatives (e.g., ±-16 ) exhibit cytotoxicity in preliminary assays .
Methodological Recommendations
- SAR optimization : Prioritize substituent rigidity and electronic tuning for target-specific activity.
- Mechanistic studies : Use deuterated solvents (e.g., CD₃CO₂D) to probe acid-catalyzed intermediates.
- Comparative synthesis : Benchmark catalyst-free vs. Pd-catalyzed routes for cost-time-yield trade-offs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
